molecular formula C19H23N5OS B5291948 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5291948
M. Wt: 369.5 g/mol
InChI Key: ZGUZNQPRVXDZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various molecular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Studies have shown that 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its anti-inflammatory and anti-cancer properties by studying its mechanism of action in more detail. Additionally, it would be interesting to investigate its potential as a drug delivery system for various drugs.

Synthesis Methods

The synthesis of 6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(1-benzoylpiperidin-2-yl)-1H-benzo[d]imidazole with isobutyl isothiocyanate and sodium azide in the presence of triethylamine. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[2-[3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-13(2)12-16-20-21-19-24(16)22-17(26-19)15-10-6-7-11-23(15)18(25)14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUZNQPRVXDZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3CCCCN3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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